2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a piperidine ring and a pyrazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities and are used in drug design.
Quinazolinone Derivatives: Other quinazolinone-based compounds are explored for their diverse biological activities.
Uniqueness
The uniqueness of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H30N6O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[methyl(2-piperidin-1-ylethyl)amino]-7-(3,4,5-trimethylpyrazol-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H30N6O/c1-15-16(2)25-28(17(15)3)18-8-9-19-20(14-18)23-22(24-21(19)29)26(4)12-13-27-10-6-5-7-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) |
InChI Key |
YWRJPMFNYJXEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC3=C(C=C2)C(=O)NC(=N3)N(C)CCN4CCCCC4)C |
Origin of Product |
United States |
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